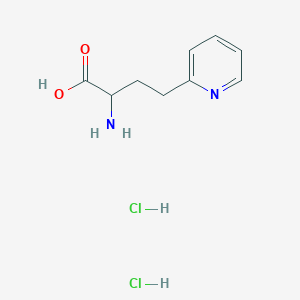

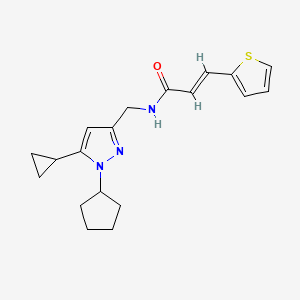

![molecular formula C18H21FN2O B2951352 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine CAS No. 65214-80-4](/img/structure/B2951352.png)

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a piperazine derivative . Piperazines are involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in several studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The InChI code for this compound is 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.38 . It is recommended to be stored in a refrigerated condition .Mechanism of Action

Target of Action

Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists and pyrimidine derivatives .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit cholinesterase and aβ-aggregation .

Biochemical Pathways

Related compounds have been associated with cytotoxic and antiplasmodial activity, suggesting potential involvement in pathways related to cell death and parasite infection .

Result of Action

Compounds with similar structures have shown strong activities in certain biological assays .

Advantages and Limitations for Lab Experiments

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent such as dimethyl sulfoxide. In addition, its effects on biochemical and physiological processes are not completely understood, so further research is needed to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine. One area of research is to further investigate its effects on biochemical and physiological processes. This could include studying the effects of this compound on other neurotransmitters, hormones, and other physiological processes. In addition, further research is needed to understand the long-term effects of this compound on the body. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research could be done to develop new compounds based on the structure of this compound that could be used for various scientific research applications.

Synthesis Methods

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine can be synthesized from commercially available 4-fluorophenylacetonitrile and 4-methoxyphenylacetic acid. These two components are reacted in the presence of a base such as potassium carbonate, followed by a series of reactions including oxidation, reduction, and acylation. The final product is a white solid with a melting point of 128-130°C (Chen et al., 2019).

Scientific Research Applications

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including 4-fluoro-N-methyl-3-nitrophenethylamine (FNMNP) and 4-fluoro-N-methyl-3-nitrophenethylamine hydrochloride (FNMNPH) (Chen et al., 2019). In addition, this compound has been used in the study of biochemical and physiological effects.

Safety and Hazards

properties

IUPAC Name |

1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVBLLWAMLAJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

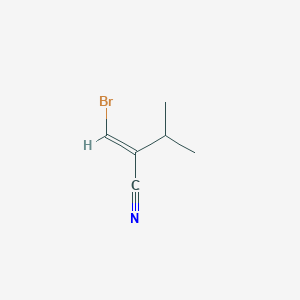

![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)

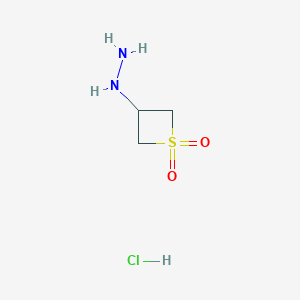

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)

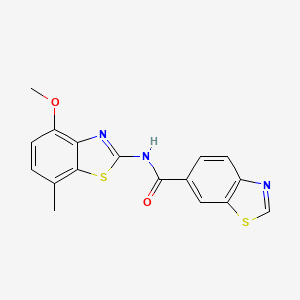

![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)

![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)

![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)

![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)